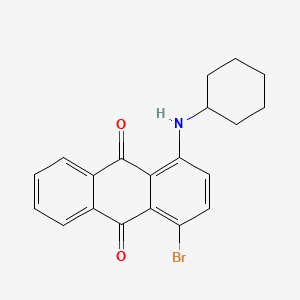

1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione

Description

IUPAC Nomenclature and Synonym Validation

The compound is systematically named 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione , reflecting its anthraquinone core with substituents at positions 1 (bromo) and 4 (cyclohexylamino). Synonyms include 4-bromo-1-cyclohexylaminoanthraquinone and 1-cyclohexylamino-4-bromoanthraquinone , emphasizing positional isomerism. Key identifiers include:

Crystallographic Analysis of Anthraquinone Core Configuration

The anthraquinone scaffold consists of a centrosymmetric central ring with two ketone groups (C9 and C10) and fused benzene rings. While direct crystallographic data for 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione is unavailable, analogous anthraquinones (e.g., anthraquinone-2-carboxylic acid) exhibit:

- Planar geometry in the central ring due to conjugation

- Hydrogen-bonded dimers via carboxylic acid groups (not applicable here)

- π-π stacking between aromatic rings in crystalline states

The substituents’ positions influence molecular packing. Bromine at C1 and cyclohexylamino at C4 likely disrupt planarity due to steric hindrance and electronic effects.

Substituent Positional Effects on Molecular Geometry

The alpha angle (between the central ring and side benzene rings) is a critical geometric parameter. For anthraquinones, substituents at positions 1 and 4 alter this angle through:

- Electronic Effects :

- Steric Effects :

Table 2: Comparative Alpha Angles in Anthraquinone Derivatives

| Compound | Alpha Angle (°) | Key Substituents | Source |

|---|---|---|---|

| Anthraquinone (unsubstituted) | ~0 | None | |

| 1-Bromo-4-(cyclohexylamino) | Estimated | C1-Br, C4-cyclohexylamino | |

| 1-Nitro-10H-anthracen-9-one | 16.168 | C1-NO₂ |

Note: Exact alpha angle for the target compound is not experimentally reported but inferred from analogous structures.

Comparative Structural Analysis with Halogenated Anthraquinone Derivatives

Halogen substitution at position 1 significantly impacts molecular properties. A comparison with related derivatives reveals:

Key Observations:

- Steric and Electronic Effects :

- Aromaticity and Reactivity :

This analysis underscores the interplay between substituent size, electronic properties, and molecular geometry in defining the compound’s reactivity and stability.

Properties

IUPAC Name |

1-bromo-4-(cyclohexylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h4-5,8-12,22H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMJTAGMOPIYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568088 | |

| Record name | 1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14233-28-4 | |

| Record name | 1-Bromo-4-(cyclohexylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14233-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(cyclohexylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Anthracene-9,10-dione

Selective Bromination : Starting from anthracene-9,10-dione or its derivatives, bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 1-position.

Research Findings : A synthetic route to brominated anthracene-9,10-diones has been reported involving 9,10-dibromoanthracene as a precursor, which undergoes further transformations to yield selectively brominated products. The study highlights the importance of silver ion-assisted solvolysis and base-promoted aromatization to achieve regioselective bromination.

Amination with Cyclohexylamine

Nucleophilic Aromatic Substitution : The introduction of the cyclohexylamino group at the 4-position can be accomplished by reacting 1-bromoanthracene-9,10-dione with cyclohexylamine under conditions favoring nucleophilic substitution of the bromine or a suitable leaving group.

Copper-Catalyzed Amination : Literature discloses the use of copper powder as a catalyst in the reaction of chloroanthraquinone derivatives with cyclohexylamine to form 1-(cyclohexylamino)anthracene-9,10-dione derivatives. This reaction typically involves heating in a high-boiling solvent such as nitrobenzene with potassium acetate as a base.

Yield and Purity : The process yields high purity products (above 78% theoretical yield) after filtration and washing steps, indicating efficient substitution of halogen by cyclohexylamine.

Combined Synthetic Route to 1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione

A plausible synthetic sequence based on the literature is as follows:

Detailed Research Findings and Reaction Conditions

Summary Table of Preparation Methods

*Note: Palladium-catalyzed methods are inferred from related literature on aryl bromides.

Chemical Reactions Analysis

1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The anthraquinone core can undergo redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include bromine, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Electronics

One of the primary applications of 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione is in the field of organic electronics . The compound's electronic properties allow it to be utilized in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport and its stability under operational conditions are critical for enhancing the performance of these devices.

Key Properties for Electronics

- Molecular Formula: C20H18BrNO2

- Molecular Weight: Approximately 384.27 g/mol

- Density: 1.493 g/cm³

- Boiling Point: 567.6°C at 760 mmHg

These properties contribute to its effectiveness as a semiconductor material, which is essential for the development of efficient organic electronic components.

Medicinal Chemistry

In medicinal chemistry, 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione has been investigated for its biological activities. Research indicates that compounds related to this structure can exhibit significant antitumor and antimicrobial properties. The compound's interaction with biological targets, particularly in inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO), positions it as a potential lead compound for drug development aimed at treating cancer and other diseases associated with immune suppression .

- Antitumor Activity: Exhibits potential in inhibiting tumor growth through mechanisms involving IDO inhibition.

- Antimicrobial Properties: Related compounds have shown efficacy against various microbial strains.

Synthesis and Functionalization

The synthesis of 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione can be achieved through various methods that allow for further functionalization. This flexibility is advantageous for creating derivatives with enhanced biological activity or improved electronic properties.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds like 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione in preclinical models. For instance, investigations into IDO inhibitors have shown promising results where such compounds enhance the efficacy of existing cancer therapies by modulating immune responses . The exploration of these compounds continues to provide insights into their mechanisms of action and therapeutic potentials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione is not fully understood. They can inhibit cancer cell proliferation, induce apoptosis, and interfere with cellular signaling pathways . The molecular targets may include kinases, topoisomerases, and other key proteins involved in cell viability .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione

- CAS Registry Number : 14233-28-4

- Molecular Formula: C₂₀H₁₇BrNO₂

- Synonyms: 4-Bromo-1-cyclohexylaminoanthraquinone; 1-Cyclohexylamino-4-bromoanthraquinone .

Physicochemical Properties :

- Density : 1.493 g/cm³

- Boiling Point : 567.6°C (at 760 mmHg)

- Refractive Index : 1.678

- Vapor Pressure : 6.71 × 10⁻¹³ mmHg (25°C)

- Appearance : Dark crystalline solid .

Structural Features: The compound contains an anthracene-9,10-dione backbone substituted at the 1-position with a bromine atom and at the 4-position with a cyclohexylamino group. The electron-withdrawing bromine and bulky cyclohexylamine influence its electronic properties, solubility, and reactivity .

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Bulk: The cyclohexyl group in the target compound increases hydrophobicity compared to methyl or ethylamino derivatives, reducing aqueous solubility .

- Electron Effects : Bromine at the 1-position enhances electrophilic reactivity, enabling further substitutions (e.g., nucleophilic aromatic substitution) .

- Biological Activity: Diamino derivatives (e.g., 5b) exhibit potent cytotoxicity (IC₅₀ ~1–3 µg/mL against MCF-7), while monoamino-bromo analogs like the target compound have underexplored bioactivity .

Solubility and Stability

- Hydrophobicity: The cyclohexyl group in the target compound reduces solubility in polar solvents (e.g., water, ethanol) compared to hydroxyethylamino derivatives (e.g., HAD, λmax = 502 nm) used in hydrophilic polyurethanes .

- Thermal Stability: Anthraquinones with bulky substituents (e.g., cyclohexyl, butyl) exhibit higher decomposition temperatures (>200°C) due to reduced molecular mobility .

Biological Activity

1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione is a synthetic compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.

The compound has a molecular formula of CHBrNO and a molecular weight of approximately 384.27 g/mol. Key physical properties include:

- Density : 1.493 g/cm³

- Boiling Point : 567.6°C at 760 mmHg

These properties contribute to its stability and reactivity in biological systems, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione exhibits various biological activities, primarily due to its interactions with specific molecular targets. Its potential therapeutic applications include:

- Anticancer Activity : The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. In studies, IDO inhibitors have demonstrated enhanced efficacy in tumor models when combined with chemotherapeutic agents .

- Antimicrobial Properties : Preliminary studies suggest that compounds structurally similar to 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione may possess antibacterial and antifungal activities. These properties are critical for developing new antimicrobial agents .

The mechanism by which 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various biological targets through:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cancer progression.

- Receptor Binding : The compound could bind to specific receptors on cell membranes, influencing cellular signaling pathways.

Synthesis Methods

Several methods exist for synthesizing 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione. These methods vary in efficiency and yield based on reaction conditions. Typical approaches include:

- Bromination of Anthracene Derivatives : This method involves the introduction of the bromine atom at the 1-position of anthracene.

- Amine Substitution Reactions : Cyclohexylamine is introduced at the 4-position through nucleophilic substitution reactions.

Anticancer Activity

A study focusing on IDO inhibitors highlighted the potential of compounds like menadione (a naphthoquinone derivative) to enhance tumor regression when used alongside conventional chemotherapy . While not directly studying 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione, the findings support the exploration of similar compounds for their anticancer properties.

Antimicrobial Activity

Research examining various anthraquinone derivatives has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione may also exhibit significant antimicrobial properties.

Comparative Analysis

To better understand the uniqueness of 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione within its class, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 9-Aminoanthracene | Amino group at the 9-position | Strong fluorescence properties |

| 4-Bromoaniline | Bromine at para position relative to amino group | Used as a precursor in dye synthesis |

| Cyclohexylamine | Primary amine with cyclohexane ring | Versatile building block in organic synthesis |

| Anthraquinone | Diketone structure without amino or bromo groups | Commonly used in dye manufacturing |

This table illustrates how the unique combination of bromine and cyclohexylamino functionalities in 1-bromo-4-(cyclohexylamino)anthracene-9,10-dione contributes to its specific reactivity and biological profile.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step modifications of the anthracene core. A plausible route includes:

Bromination : Anthracene-9,10-dione is brominated at the 1-position using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .

Amination : The 4-position is functionalized via nucleophilic substitution or Buchwald-Hartwig coupling. Cyclohexylamine can be introduced using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/THF under reflux, as demonstrated in analogous anthracene derivatives .

Purification : Column chromatography (e.g., hexane/DCM gradients) isolates the product. Optimal yields (>50%) require inert atmospheres (N₂) and stoichiometric control of cyclohexylamine .

Q. Key Parameters :

- Temperature : Reflux (80–110°C) for coupling steps.

- Catalysts : Pd-based catalysts for C–N bond formation.

- Solvents : Degassed toluene/THF mixtures to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of 1-Bromo-4-(cyclohexylamino)anthracene-9,10-dione?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns. For example, the cyclohexylamino group’s protons resonate at δ 1.2–2.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and bromine isotopic pattern.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–400 nm) assesses purity (>98%) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between the anthracene core and substituents, as seen in structurally similar compounds .

Advanced Research Questions

Q. How does the introduction of a cyclohexylamino group at the 4-position influence the photophysical properties of anthracene-9,10-dione derivatives?

Methodological Answer: The cyclohexylamino group alters electronic and steric properties:

- Electronic Effects : Electron-donating amino groups increase HOMO energy, red-shifting absorption/emission spectra. This is critical for applications in organic electronics (e.g., OLEDs) .

- Solubility : The lipophilic cyclohexyl group enhances solubility in non-polar solvents (e.g., toluene), facilitating thin-film fabrication .

- Aggregation Behavior : Bulky substituents reduce π-π stacking, minimizing fluorescence quenching. Compare with 9,10-diphenylanthracene derivatives, where phenyl groups enhance quantum yields .

Q. Experimental Validation :

- UV-Vis/PL Spectroscopy : Measure λₐbs and λₑₘ in solvents of varying polarity.

- DFT Calculations : Model HOMO/LUMO distributions to predict charge-transfer behavior .

Q. What strategies can mitigate conflicting data in the determination of reaction mechanisms involving brominated anthracene derivatives?

Methodological Answer: Conflicts often arise from side reactions (e.g., dehalogenation or over-alkylation). Strategies include:

Isolation of Intermediates : Use TLC or in-situ IR to track reaction progression .

Isotopic Labeling : Introduce ¹³C or deuterium labels to trace substituent origins .

Cross-Validation : Combine kinetic studies (e.g., Eyring plots) with computational modeling (DFT) to identify rate-determining steps .

Case Study :

In Pd-catalyzed aminations, competing pathways (oxidative addition vs. ligand exchange) can yield divergent products. Using sterically hindered ligands (e.g., XPhos) suppresses side reactions .

Data Contradictions and Resolution

Q. How do solvent polarity and temperature affect the regioselectivity of bromination in anthracene-9,10-dione derivatives?

Methodological Answer:

- Polar Solvents (e.g., DMF) : Favor electrophilic bromination at electron-rich positions (e.g., 4-position) due to stabilization of charge-separated intermediates.

- Non-Polar Solvents (e.g., CCl₄) : Promote radical bromination, leading to mixed regioisomers .

- Temperature : Lower temperatures (<0°C) enhance kinetic control, favoring meta substitution; higher temperatures favor thermodynamic products .

Resolution of Contradictions :

Contradictory reports on bromination sites can be reconciled by analyzing solvent and catalyst choices. For example, highlights 1,5-dibromoanthracene formation under radical conditions, while uses directed metalation for precise substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.